molecular formula C18H24ClN3O2 B13366187 6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide

6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide

Cat. No.: B13366187
M. Wt: 349.9 g/mol
InChI Key: QJDIUJFOUCBULD-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline ring, a chloro substituent, and a diisopropylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro substituent and the diisopropylaminoethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chloro group can result in various substituted quinoline derivatives.

Scientific Research Applications

6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(diethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide
  • 6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide
  • 6-chloro-N-[2-(piperidino)ethyl]-4-hydroxy-2-quinolinecarboxamide

Uniqueness

6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide is unique due to the presence of the diisopropylaminoethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.

Properties

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

6-chloro-N-[2-[di(propan-2-yl)amino]ethyl]-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C18H24ClN3O2/c1-11(2)22(12(3)4)8-7-20-18(24)16-10-17(23)14-9-13(19)5-6-15(14)21-16/h5-6,9-12H,7-8H2,1-4H3,(H,20,24)(H,21,23)

InChI Key

QJDIUJFOUCBULD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Cl)C(C)C

Origin of Product

United States

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